molecular formula C14H14ClF2NO2S B1455846 (2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride CAS No. 1354952-95-6

(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Cat. No. B1455846
M. Wt: 333.8 g/mol
InChI Key: JMTWWCMGLJISFU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride” is 1S/C14H13F2NO2S.ClH/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16;/h2-8,14H,17H2,1H3;1H .


Physical And Chemical Properties Analysis

It should be stored at room temperature .

Scientific Research Applications

Proton Exchange Membranes

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, synthesized using components like 2,6-dichlorobenzonitrile and 4,4′-difluorodiphenyl sulfone, have been investigated for their potential in fuel cells. These copolymers exhibit tunable properties such as water uptake, proton conductivity, and methanol permeabilities, making them suitable for direct methanol fuel cells (DMFC) and H2/air fuel cells due to their controlled chemical composition and enhanced durability (Sankir, Kim, Pivovar, & Mcgrath, 2007).

Antifungal Agents

Methanesulfonates of α-styryl carbinol derivatives have been developed as orally effective compounds for the treatment and prevention of systemic fungal infections. These compounds, including derivatives related to the fluorophenyl and methanesulfonylphenyl groups, showcase the application of such chemical structures in synthesizing potential antifungal agents through practical new processes amenable for large-scale production (PestiJaan et al., 1998).

Organic Solar Cells

The application of materials like PEDOT:PSS doped with dopamine hydrochloride, which interacts with sulfonic acid groups, has been explored in enhancing the conductivity, work function, and overall performance of organic solar cells. This research underscores the potential of manipulating fluorinated and sulfonated compounds to improve electronic device performance (Zeng et al., 2020).

Organic Synthesis and Catalysis

Direct hydrofluorination of methallyl-containing substrates using methanesulfonic acid in combination with triethylamine trihydrofluoride showcases the application of methanesulfonyl and fluorinated compounds in organic synthesis, providing a metal-free, efficient method for preparing tertiary fluorides (Bertrand & Paquin, 2019).

Safety And Hazards

The safety information available indicates that “(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(2,4-difluorophenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S.ClH/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16;/h2-8,14H,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTWWCMGLJISFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(C2=C(C=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
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(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
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(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

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